molecular formula C13H18O3 B14175096 Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate CAS No. 919792-56-6

Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate

Cat. No.: B14175096
CAS No.: 919792-56-6
M. Wt: 222.28 g/mol
InChI Key: MLEBDARPJXUHDI-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a methyl ester and a hydroxy-dimethylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate typically involves the esterification of 4-(1-hydroxy-2,2-dimethylpropyl)benzoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction conditions are optimized to ensure high conversion rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4-(1-oxo-2,2-dimethylpropyl)benzoate.

    Reduction: Formation of 4-(1-hydroxy-2,2-dimethylpropyl)benzyl alcohol.

    Substitution: Formation of substituted benzoates such as 4-bromo- or 4-nitrobenzoate derivatives.

Scientific Research Applications

Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The benzoate group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the hydroxy-dimethylpropyl substituent, resulting in different chemical and biological properties.

    Methyl 4-(1-oxo-2,2-dimethylpropyl)benzoate: An oxidized derivative with different reactivity and applications.

    Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzyl alcohol: A reduced form with distinct chemical behavior.

Uniqueness

Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate is unique due to the presence of both a hydroxy-dimethylpropyl group and a benzoate ester. This combination imparts specific chemical reactivity and potential biological activities that are not observed in its simpler analogs.

Properties

CAS No.

919792-56-6

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate

InChI

InChI=1S/C13H18O3/c1-13(2,3)11(14)9-5-7-10(8-6-9)12(15)16-4/h5-8,11,14H,1-4H3

InChI Key

MLEBDARPJXUHDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)C(=O)OC)O

Origin of Product

United States

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